5-Ethoxyisoxazole-3-carbaldehyde oxime

Description

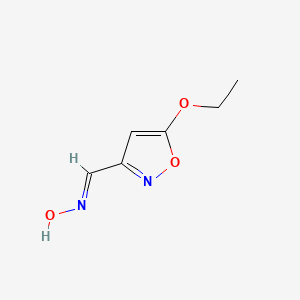

5-Ethoxyisoxazole-3-carbaldehyde oxime is a heterocyclic oxime derivative featuring an isoxazole core substituted with an ethoxy group at position 5 and an aldehyde oxime at position 2. Isoxazole-oxime hybrids are notable for their diverse pharmacological and agrochemical applications, including analgesic, antifungal, and anti-inflammatory activities . The ethoxy substituent likely enhances lipophilicity, influencing bioavailability and metabolic stability compared to smaller alkyl or aromatic substituents.

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(NE)-N-[(5-ethoxy-1,2-oxazol-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6-3-5(4-7-9)8-11-6/h3-4,9H,2H2,1H3/b7-4+ |

InChI Key |

WJGSDRYMCQTFKV-QPJJXVBHSA-N |

Isomeric SMILES |

CCOC1=CC(=NO1)/C=N/O |

Canonical SMILES |

CCOC1=CC(=NO1)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition reaction of α-haloketone oxime with isocyanides in the presence of sodium carbonate . Another approach includes the treatment of the resulting aldehyde with hydroxylamine hydrochloride in the presence of a moderately basic sodium bicarbonate solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyisoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite and triethylamine are commonly used oxidizing agents.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: 3,5-disubstituted isoxazoles.

Reduction: Corresponding amines.

Substitution: Various substituted isoxazoles.

Scientific Research Applications

Chemistry: 5-Ethoxyisoxazole-3-carbaldehyde oxime is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various biologically active molecules .

Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Ethoxyisoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets in biological systems. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. The isoxazole ring can interact with various biological pathways, leading to the compound’s diverse pharmacological effects .

Comparison with Similar Compounds

Structural Analogues in the Isoxazole-Oxime Family

5-Methylisoxazole-3-carbaldehyde Oxime (43o)

- Structure : Differs by a methyl group at position 5 instead of ethoxy.

- Synthesis: Prepared via reaction of 5-methylisoxazole-3-carbaldehyde with hydroxylamine hydrochloride and sodium acetate in methanol .

- Ethoxy’s larger size may improve membrane permeability but could reduce solubility in polar solvents.

3-(Thiophen-2-yl)isoxazole-4-carboxamide Derivatives

- Structure : Thiophene substituents at position 3 (e.g., compounds 39l, 45p) .

- Key Differences: Thiophene introduces sulfur-based electronic effects, enhancing π-π stacking interactions in biological targets. The carboxamide group (vs.

Olesoxime (TRO19622)

- Structure: Cholesterol-like oxime with a cyclohexenone backbone .

- Key Differences :

- Olesoxime’s bulky lipophilic structure targets mitochondrial membranes, showing neuroprotective effects, unlike the planar isoxazole core of 5-ethoxyisoxazole-3-carbaldehyde oxime.

- The oxime group in olesoxime contributes to stability but limits synthetic versatility compared to isoxazole-oxime hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.